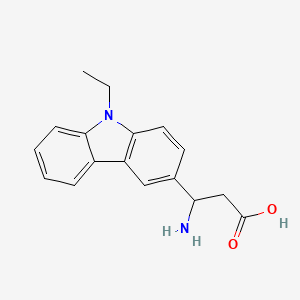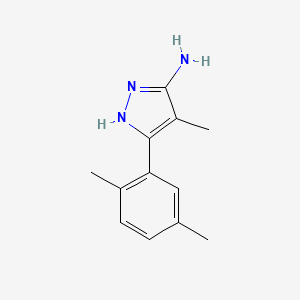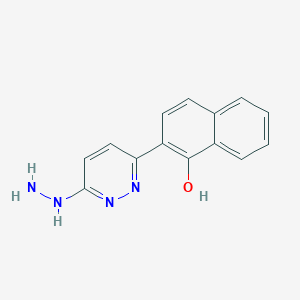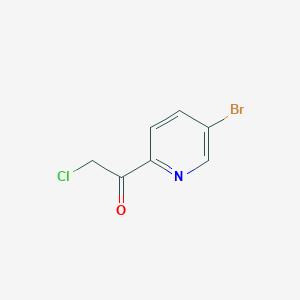
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid is an organic compound with a complex structure that includes a carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid typically involves multiple steps. One common method starts with the nitration of 9-ethylcarbazole to form 3-nitro-9-ethylcarbazole. This intermediate is then reduced using sodium sulfide to yield 3-amino-9-ethylcarbazole. The final step involves the reaction of 3-amino-9-ethylcarbazole with a suitable propanoic acid derivative under controlled conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can regenerate the amino group .
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is employed in the development of fluorescent probes and markers for biological imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. The compound’s electronic properties also enable it to participate in charge transfer processes, making it useful in electronic devices .
Vergleich Mit ähnlichen Verbindungen
3-Amino-9-ethylcarbazole: This compound shares the carbazole moiety but lacks the propanoic acid group.
3-(9H-carbazol-9-yl)propanoic acid: Similar structure but without the amino group.
Uniqueness: 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid is unique due to the combination of the amino group, carbazole moiety, and propanoic acid group. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
773122-09-1 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H18N2O2/c1-2-19-15-6-4-3-5-12(15)13-9-11(7-8-16(13)19)14(18)10-17(20)21/h3-9,14H,2,10,18H2,1H3,(H,20,21) |
InChI-Schlüssel |
HFGUHCWMTSEVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(CC(=O)O)N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)


![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)
methanone](/img/structure/B12444052.png)
